Reactive Yellow 3

Vue d'ensemble

Description

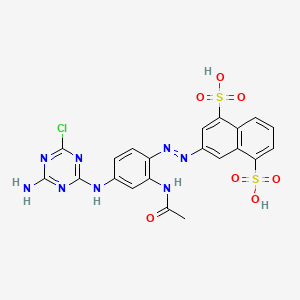

Reactive Yellow 3 is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate structure, which includes naphthalene, sulfonic acid, acetylamino, and triazinyl groups. It is often used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Reactive Yellow 3 involves multiple steps. The process typically begins with the sulfonation of naphthalene to form 1,5-naphthalenedisulfonic acid. This is followed by the diazotization of 2-(acetylamino)-4-aminophenyl, which is then coupled with the sulfonated naphthalene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Des Réactions Chimiques

Types of Reactions

Reactive Yellow 3 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.

Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted triazinyl derivatives.

Applications De Recherche Scientifique

Textile Industry Applications

Dyeing Properties

Reactive Yellow 3 is primarily used for dyeing cellulose fibers, such as cotton. It exhibits excellent fastness properties, meaning the color remains stable under various conditions, including washing and exposure to light. This stability is crucial for maintaining the quality of dyed textiles over time.

Color Fastness

The dye's performance is characterized by its low photochromism, which enhances color reproducibility during dyeing processes. Studies indicate that this compound can be combined with other dyes to create a broader range of colors without compromising fastness properties .

Biochemical Applications

Affinity Chromatography

This compound is also employed in biochemical applications, particularly in affinity chromatography. It can be immobilized on agarose beads to create a resin that selectively binds proteins. This method is useful for purifying proteins that have an affinity for the dye, such as citrate synthase .

Table: Characteristics of Immobilized this compound

| Property | Description |

|---|---|

| Dye Coupling | Covalently linked to agarose |

| Binding Capacity | 1-5 mg dye/ml resin |

| Application | Protein purification |

| Shipping Condition | Hydrated resin in 20% ethanol |

Environmental Applications

Biodegradation Studies

Recent research has focused on the biodegradation of azo dyes, including this compound, due to their environmental impact. Bacterial consortia have been studied for their ability to degrade these dyes effectively, reducing toxicity and promoting environmental safety .

Case Study: Bacterial Degradation of Azo Dyes

A study demonstrated that a mixed bacterial consortium could achieve over 98% decolorization of Reactive Yellow dyes under optimized conditions (temperature, pH, and dye concentration). The results indicated significant reductions in toxicity towards aquatic plants, suggesting potential applications in wastewater treatment processes .

Safety and Toxicity Considerations

Toxicological Assessments

While this compound has beneficial applications, it is essential to consider its safety profile. Studies have indicated that certain azo dyes can pose health risks due to potential genotoxicity and environmental persistence . Ongoing research aims to evaluate the long-term effects of exposure to these compounds and develop safer alternatives.

Mécanisme D'action

The mechanism of action of Reactive Yellow 3 involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with biological molecules. The triazinyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Reactive Yellow 3: Another compound with a similar structure, used as a dye.

1,5-Naphthalenedisulfonic acid derivatives: Various derivatives with different substituents on the naphthalene ring.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industrial applications .

Activité Biologique

Reactive Yellow 3, a member of the reactive azo dye family, is widely used in textile applications due to its vibrant color and reactive properties. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article delves into the biological activity of this compound, including its toxicological profiles, mechanisms of action, and case studies reflecting its effects on living organisms.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Chemical Formula : C21H17ClN8O7S2

- Molecular Weight : 502.97 g/mol

The compound contains multiple functional groups that contribute to its reactivity, particularly in dyeing processes where it forms covalent bonds with cellulose fibers.

Acute and Chronic Toxicity

Research indicates that this compound exhibits both acute and chronic toxicity in various biological systems. In a study involving mice, a single oral dose of 2000 mg/kg body weight resulted in observable toxic effects such as reduced locomotor activity and abnormal behavioral responses .

Table 1: Summary of Toxicity Studies on this compound

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Oral Toxicity | 2000 | Reduced activity, abnormal posture |

| Chronic Oral Toxicity | 1000 | Decreased testis and epididymis weight (~10%) |

In chronic exposure studies, significant reductions in reproductive organ weights were noted, suggesting potential reproductive toxicity. However, no histopathological changes were observed .

Genotoxicity

Genotoxicity assessments reveal mixed results for this compound. While some studies indicate that it may induce chromosome aberrations in vitro, others suggest non-genotoxic properties in vivo . This discrepancy highlights the need for further investigation into its mechanisms of action.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolism : The compound undergoes metabolic conversion in the gastrointestinal tract, where bacterial azoreductases reduce the azo linkages, potentially leading to the formation of aromatic amines that may be more toxic than the parent compound .

- Cellular Interaction : Upon absorption, this compound may interact with cellular components, leading to oxidative stress or disruption of cellular signaling pathways.

Environmental Impact

A study demonstrated that this compound can significantly impact aquatic ecosystems when released into waterways through textile effluents. The dye's persistence and toxicity towards aquatic organisms raise concerns about its ecological footprint .

Table 2: Environmental Toxicity Data

| Organism | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 10 | Reduced mobility and reproduction |

| Zebra fish embryos | 5 | Developmental abnormalities |

Propriétés

IUPAC Name |

3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN8O7S2/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDREVVGQFYRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064407 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6539-67-9 | |

| Record name | 3-[2-[2-(Acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6539-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-[2-[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.